WAY208466 dihydrochloride

Catalog No.
S547105
CAS No.
1207064-61-6
M.F
C17H20Cl2FN3O2S
M. Wt
420.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WAY208466 dihydrochloride

CAS Number

1207064-61-6

Product Name

WAY208466 dihydrochloride

IUPAC Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride

Molecular Formula

C17H20Cl2FN3O2S

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H

InChI Key

BAOHMLBVCLITHA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

WAY-208466 2HCl; WAY 208466 2HCl; WAY208466 2HCl; WAY-208466 dihydrochloride; WAY 208466 dihydrochloride; WAY208466 dihydrochloride;

Canonical SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl

The exact mass of the compound WAY-208466 dihydrochloride is 347.1104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WAY-208466 is a potent and selective serotonin 5-HT6 receptor agonist used extensively in neuropharmacological research.[1][5] As a full agonist at this receptor, it serves as a critical tool for investigating the role of 5-HT6 in cognitive and behavioral processes, particularly those related to anxiety and depression.[2][3] This guide focuses on the dihydrochloride salt form (CAS 1207064-61-6), which is specifically prepared to enhance aqueous solubility and handling, ensuring consistent and reproducible preparation of dosing solutions for in vitro and in vivo experimental models.

Substituting WAY-208466 dihydrochloride with its free base form can introduce significant variability in experimental results due to lower aqueous solubility and potential for inconsistent stock solution preparation. Furthermore, while other 5-HT6 agonists like WAY-181187 are structurally similar, they exhibit distinct neurochemical and behavioral profiles, making them functionally non-interchangeable.[1][2] For example, the two compounds show different dose-response curves in anxiety models and different effects on neurotransmitter levels with chronic administration.[1][2] Choosing a less selective serotonergic agent, such as a general SSRI, would introduce confounding activity at other serotonin receptors, preventing the precise isolation of 5-HT6-mediated effects.

Formulation Advantage: Enhanced Solubility and Handling as a Dihydrochloride Salt

The dihydrochloride salt form is engineered to improve the aqueous solubility and dissolution rate of the parent compound, a weak base. Hydrochloride salts of amine-containing active compounds are widely used to facilitate the preparation of stable, accurate, and reproducible aqueous stock solutions for in vitro and in vivo dosing, mitigating risks of precipitation or inconsistent concentration inherent to the less soluble free base form.[10][11]

Evidence DimensionAqueous Solubility & Handling
Target Compound DataEnhanced solubility and simplified stock solution preparation as a dihydrochloride salt.
Comparator Or BaselineWAY-208466 free base, which typically exhibits lower aqueous solubility.
Quantified DifferenceQualitatively significant improvement in ease-of-use and reliability for aqueous-based experimental protocols.
ConditionsPreparation of stock solutions in aqueous buffers for biological assays.

This directly impacts experimental reproducibility and reliability by ensuring accurate and consistent compound delivery in aqueous research models.

High-Potency Profile Comparable to Primary Analogue WAY-181187

WAY-208466 demonstrates high affinity and potent full agonism at the human 5-HT6 receptor, with performance metrics directly comparable to its close structural analog, WAY-181187. In functional assays, WAY-208466 had an EC50 of 7.3 nM with 100% maximal effect, while WAY-181187 had an EC50 of 6.6 nM with 93% maximal effect, establishing them as similarly potent tools for 5-HT6 receptor activation.[10]

Evidence DimensionFunctional Potency (EC50) at human 5-HT6 Receptor
Target Compound Data7.3 nM
Comparator Or BaselineWAY-181187: 6.6 nM
Quantified DifferenceWAY-208466 is approximately 1.1-fold less potent than WAY-181187, a negligible difference in most applications.
ConditionsFunctional assay measuring full receptor agonism.

This confirms the compound's high potency and establishes its relevance as a direct peer to other leading selective 5-HT6 agonists for studies requiring maximal receptor activation.

Unique Neurochemical Profile: Sustained GABA Elevation Without Tolerance

Unlike many centrally acting compounds, WAY-208466 demonstrates a sustained neurochemical effect without evidence of tolerance. Following both acute and chronic (14-day) administration in rats, WAY-208466 (10 mg/kg, s.c.) was shown to preferentially elevate extracellular GABA levels in the cortex.[10] This contrasts with the profile of its analogue WAY-181187, for which similar chronic tolerance studies were not highlighted, making this a specific reported attribute of WAY-208466.

Evidence DimensionCortical GABA Elevation after Chronic Dosing
Target Compound DataEffect is maintained after 14 days of administration.
Comparator Or BaselineTypical drug tolerance development; specific chronic data for WAY-181187 on this metric is not provided in the same study.
Quantified DifferenceDemonstrates no neurochemical tolerance in its ability to elevate cortical GABA.
ConditionsIn vivo microdialysis in rats after 14-day subcutaneous administration (10 mg/kg).

This makes WAY-208466 particularly suitable for long-term in vivo studies where maintaining a consistent pharmacological effect is crucial for the experimental outcome.

Distinct Behavioral Dose-Response in an Anxiolytic Model

In the rat defensive burying test, a model for anxiolytic activity, WAY-208466 exhibited a distinct, non-linear dose-response curve compared to its analog WAY-181187. WAY-208466 produced its most effective anxiolytic-like effect (a ~50% decrease in burying behavior) at a low dose of 15 mg/kg, with a higher dose of 30 mg/kg being less effective. In contrast, WAY-181187 produced a standard, stepwise dose-response where the highest dose tested produced the greatest effect.[10]

Evidence DimensionAnxiolytic-like Effect (Defensive Burying Duration)
Target Compound DataMaximal effect at 15 mg/kg; reduced effect at 30 mg/kg (biphasic/U-shaped response).
Comparator Or BaselineWAY-181187: Stepwise dose-response with maximal effect at the highest dose.
Quantified DifferenceDemonstrates a fundamentally different dose-response relationship, critical for experimental design.
ConditionsRat defensive burying test.

This specific dose-response profile is a critical selection factor for researchers designing behavioral studies, as it necessitates a different dosing strategy than more conventional compounds.

Chronic In Vivo Studies of 5-HT6 Agonism

For long-term animal studies investigating the effects of sustained 5-HT6 receptor activation, where avoiding the development of neurochemical tolerance is a primary concern for data validity.[10]

Investigating Non-Linear Dose-Response in Behavioral Models

In behavioral pharmacology research focused on anxiolytic or antidepressant effects, specifically where the experimental goal is to characterize or utilize a compound with a biphasic or U-shaped dose-response curve.[11]

High-Throughput or Reproducibility-Critical In Vitro Assays

Ideal for use in automated screening or cell-based assays where the rapid and complete dissolution of the dihydrochloride salt ensures accurate, consistent final compound concentrations across numerous plates and replicates.

Isolating 5-HT6-Mediated Neurotransmitter Modulation

As a highly selective tool to probe how 5-HT6 receptor activation modulates GABAergic and glutamatergic systems, without the confounding off-target effects of less selective serotonergic agents.[10]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

419.0637316 Da

Monoisotopic Mass

419.0637316 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8ID7Y1EE12

Other CAS

633304-27-5

Wikipedia

Way-208466 dihydrochloride

Dates

Last modified: 08-15-2023
1: Pineda-Farias JB, Barragán-Iglesias P, Valdivieso-Sánchez A, Rodríguez-Silverio J, Flores-Murrieta FJ, Granados-Soto V, Rocha-González HI. Spinal 5-HT(4) and 5-HT(6) receptors contribute to the maintenance of neuropathic pain in rats. Pharmacol Rep. 2017 Oct;69(5):916-923. doi: 10.1016/j.pharep.2017.04.001. Epub 2017 Apr 4. PubMed PMID: 28628851.
2: Brodsky M, Lesiak AJ, Croicu A, Cohenca N, Sullivan JM, Neumaier JF. 5-HT(6) receptor blockade regulates primary cilia morphology in striatal neurons. Brain Res. 2017 Apr 1;1660:10-19. doi: 10.1016/j.brainres.2017.01.010. Epub 2017 Jan 10. PubMed PMID: 28087224; PubMed Central PMCID: PMC5392252.
3: Zhang YM, Zhang L, Wang Y, Sun YN, Guo Y, Du CX, Zhang J, Yao L, Yu SQ, Liu J. Activation and blockade of prelimbic 5-HT6 receptors produce different effects on depressive-like behaviors in unilateral 6-hydroxydopamine-induced Parkinson's rats. Neuropharmacology. 2016 Nov;110(Pt A):25-36. doi: 10.1016/j.neuropharm.2016.07.014. Epub 2016 Jul 14. PubMed PMID: 27424103.
4: Wang HY, Lu CW, Lin TY, Kuo JR, Wang SJ. WAY208466 inhibits glutamate release at hippocampal nerve terminals. Eur J Pharmacol. 2016 Jun 15;781:117-27. doi: 10.1016/j.ejphar.2016.04.010. Epub 2016 Apr 8. PubMed PMID: 27068148.
5: Liu KC, Li JY, Tan HH, Du CX, Xie W, Zhang YM, Ma WL, Zhang L. Serotonin₆ receptors in the dorsal hippocampus regulate depressive-like behaviors in unilateral 6-hydroxydopamine-lesioned Parkinson's rats. Neuropharmacology. 2015 Aug;95:290-8. doi: 10.1016/j.neuropharm.2015.03.031. Epub 2015 Apr 9. PubMed PMID: 25863121.
6: Monti JM, Jantos H, Schechter LE. The effects of systemic and local microinjection into the central nervous system of the selective serotonin 5-HT6 receptor agonist WAY-208466 on sleep and wakefulness in the rat. Behav Brain Res. 2013 Jul 15;249:65-74. doi: 10.1016/j.bbr.2013.04.024. Epub 2013 Apr 24. PubMed PMID: 23624323.
7: Carr GV, Schechter LE, Lucki I. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats. Psychopharmacology (Berl). 2011 Feb;213(2-3):499-507. doi: 10.1007/s00213-010-1798-7. Epub 2010 Mar 9. PubMed PMID: 20217056; PubMed Central PMCID: PMC2910165.
8: Schechter LE, Lin Q, Smith DL, Zhang G, Shan Q, Platt B, Brandt MR, Dawson LA, Cole D, Bernotas R, Robichaud A, Rosenzweig-Lipson S, Beyer CE. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008 May;33(6):1323-35. Epub 2007 Jul 11. PubMed PMID: 17625499.

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